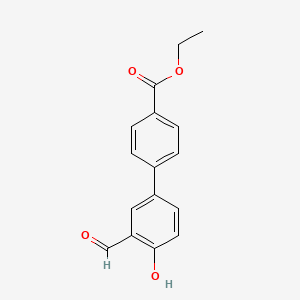
6-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% (6-FMC) is an organic compound that is used in a variety of scientific research applications. It is a white solid that is soluble in most organic solvents, including ethanol and water. 6-FMC has a wide range of applications in the fields of organic synthesis, analytical chemistry, and biochemistry. It is also used as a reagent in the synthesis of various organic compounds.
科学的研究の応用
6-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% is used in a variety of scientific research applications, such as organic synthesis, analytical chemistry, and biochemistry. It has been used in the synthesis of various organic compounds, such as amino acids, peptides, and polymers. It has also been used in the synthesis of pharmaceuticals, such as antibiotics and antifungal agents. Additionally, 6-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has been used in the analysis of proteins and nucleic acids.
作用機序
6-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% acts as a reagent in organic synthesis reactions. It is believed to act as a Lewis acid, which is a type of chemical species that can accept electrons from other molecules. This allows it to form bonds with other molecules, which can then be used to synthesize new compounds.
Biochemical and Physiological Effects
6-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have antifungal, antibacterial, and antiviral properties. It has also been shown to have anti-inflammatory, anticonvulsant, and analgesic effects. Additionally, 6-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has been shown to have a variety of other effects, such as the ability to modulate the activity of certain enzymes and proteins.
実験室実験の利点と制限
6-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has a number of advantages for use in laboratory experiments. It is relatively stable, and can be stored for long periods of time without degradation. Additionally, it is relatively easy to use and has a wide range of applications. The major limitation of 6-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% is that it is expensive, which can limit its use in some experiments.
将来の方向性
The potential future directions for 6-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% include the development of new synthetic methods, the exploration of new applications, and the development of new therapeutic agents. Additionally, 6-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% could be used to develop new imaging techniques, such as magnetic resonance imaging (MRI), to better understand the biochemical and physiological effects of this compound. Furthermore, 6-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% could be used to develop new drug delivery systems, such as nanoparticles, to improve the efficacy of drugs. Finally, 6-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% could be used to develop new analytical techniques, such as chromatography, to better understand the chemical structure of this compound.
合成法
6-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% is synthesized by the reaction of 3-fluoro-4-methoxycarbonylphenylboronic acid and 2-formylphenol in the presence of a palladium catalyst. The reaction is carried out in an inert atmosphere at a temperature of 80-90°C. The product is then purified by recrystallization in a suitable solvent, such as ethanol or methanol.
特性
IUPAC Name |
methyl 2-fluoro-4-(3-formyl-2-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-20-15(19)12-6-5-9(7-13(12)16)11-4-2-3-10(8-17)14(11)18/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVLCAXZUAUVLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=CC(=C2O)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685309 |
Source


|
| Record name | Methyl 3-fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol | |
CAS RN |
1261892-20-9 |
Source


|
| Record name | Methyl 3-fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378686.png)
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378693.png)
![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378701.png)

![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378708.png)
![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378716.png)
![6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378724.png)
![6-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378731.png)




